molecular formula C8H12N2 B12940777 (S)-5,6,7,8-Tetrahydroindolizin-7-amine

(S)-5,6,7,8-Tetrahydroindolizin-7-amine

Katalognummer: B12940777
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: OFHLBABNSDKHMX-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5,6,7,8-Tetrahydroindolizin-7-amine is a chiral amine compound with a unique indolizine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted indolizines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

(S)-5,6,7,8-Tetrahydroindolizin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    Indolizine: A structurally related compound with similar chemical properties.

    Tetrahydroquinoline: Another chiral amine with comparable applications in medicinal chemistry.

    Pyrrolidine: A simpler amine that shares some reactivity patterns with (S)-5,6,7,8-Tetrahydroindolizin-7-amine.

Uniqueness: this compound stands out due to its unique indolizine structure, which imparts distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and drug development.

Eigenschaften

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

(7S)-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m0/s1

InChI-Schlüssel

OFHLBABNSDKHMX-ZETCQYMHSA-N

Isomerische SMILES

C1CN2C=CC=C2C[C@H]1N

Kanonische SMILES

C1CN2C=CC=C2CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.